Cyclosporin metabolite m17

Immunopharmacology Lymphocyte proliferation Graft-versus-host disease

Cyclosporin metabolite M17 (AM1) is the essential, research-grade reference standard for cyclosporine A (CsA) therapeutic drug monitoring and assay development. As the most abundant circulating CsA metabolite (86–2004 ng/mL, exceeding the parent drug in 92% of patient samples), M17 is mandatory for cross-reactivity panels to prevent immunoassay overestimation [1][2]. Unlike inactive metabolites (M21, M8), M17 retains significant immunosuppressive activity, inhibiting IL-2 production comparable to CsA, and exhibits a unique dual-binding profile to cyclophilin [3][4]. Available with full characterization data (HPLC ≥95%), this standard ensures specificity in HPLC/LC-MS methods and supports nephrotoxicity research [5].

Molecular Formula C62H111N11O13
Molecular Weight 1218.6 g/mol
CAS No. 89270-28-0
Cat. No. B026966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclosporin metabolite m17
CAS89270-28-0
Synonyms6-[(2S,3R,4R,6E)-3,8-Dihydroxy-4-methyl-2-(methylamino)-6-octenoic acid]cyclosporin A;  Cyclosporin A Metabolite 17;  Cyclosporin Metabolite 17;  M 17;  OL 17
Molecular FormulaC62H111N11O13
Molecular Weight1218.6 g/mol
Structural Identifiers
SMILESCCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CCO)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C
InChIInChI=1S/C62H111N11O13/c1-24-43-58(82)67(17)33-48(75)68(18)44(29-34(2)3)55(79)66-49(38(10)11)61(85)69(19)45(30-35(4)5)54(78)63-41(15)53(77)64-42(16)57(81)70(20)46(31-36(6)7)59(83)71(21)47(32-37(8)9)60(84)72(22)50(39(12)13)62(86)73(23)51(56(80)65-43)52(76)40(14)27-25-26-28-74/h25-26,34-47,49-52,74,76H,24,27-33H2,1-23H3,(H,63,78)(H,64,77)(H,65,80)(H,66,79)/b26-25+/t40-,41+,42-,43+,44?,45+,46+,47+,49?,50?,51?,52-/m1/s1
InChIKeyZPZHKIOMBYYVRD-WRDPQARASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclosporin Metabolite M17 (CAS 89270-28-0) Overview for Scientific Procurement


Cyclosporin metabolite M17 (also designated AM1, OL-17, or hydroxycyclosporine) is a primary monohydroxylated metabolite of the immunosuppressant cyclosporine A (CsA), formed via allylic oxidation of the amino acid 1 residue [1]. It is a cyclic undecapeptide with a molecular weight of 1218.61 Da and molecular formula C62H111N11O13 [1]. M17 is the most abundant circulating metabolite of CsA in transplant recipients and has been the subject of extensive comparative pharmacological studies relative to the parent drug and other primary metabolites [2].

Why Cyclosporin Metabolite M17 Cannot Be Substituted by Other Cyclosporine Metabolites


Cyclosporine metabolites exhibit markedly divergent pharmacological and analytical profiles despite their structural similarity. M17 (hydroxylated at amino acid 1) demonstrates immunosuppressive activity that approaches the parent drug in certain assays, while M21 (N-demethylated at amino acid 4) shows substantially reduced activity, and M8 (a secondary metabolite derived from M1 or M17) is largely devoid of biological activity [1]. Furthermore, M17 is the predominant metabolite in patient blood at concentrations up to 2004 ng/mL—exceeding M1 and M21 by more than an order of magnitude—and frequently surpasses CsA levels, confounding immunoassay-based therapeutic drug monitoring [2]. These distinctions render generic substitution between cyclosporine metabolites scientifically invalid for research, analytical standard preparation, or clinical investigation purposes.

Cyclosporin Metabolite M17: Quantitative Differentiation Evidence for Scientific Selection


Immunosuppressive Potency Ranking: M17 Versus CsA, CsC, M1, CsD, and M21

In a head-to-head comparative study of six cyclosporine-related compounds, M17 ranked third in immunosuppressive potency, placing between cyclosporine C (CsC) and metabolite M1 [1]. The potency hierarchy was established as: CsA ≥ CsC > M17 > M1 ≥ CsD > M21. This differentiation is critical for selecting the appropriate compound for structure-activity relationship studies or for understanding the contribution of individual metabolites to overall immunosuppression.

Immunopharmacology Lymphocyte proliferation Graft-versus-host disease

IL-2 Production Inhibition: M17, M1, and M21 Relative to CsA

In a direct comparison of four cyclosporine metabolites, M17 and M1 inhibited interleukin-2 (IL-2) production in the mixed lymphocyte culture (MLC) to the same extent as the parent drug CsA, whereas M21 was significantly less inhibitory and M8 was virtually inactive [1]. This demonstrates that single hydroxylation at amino acid 1 (M17) or amino acid 9 (M1) preserves the molecular capacity to block IL-2 production, in contrast to N-demethylation (M21) or secondary metabolism (M8).

Cytokine inhibition Interleukin-2 Mixed lymphocyte culture

Blood Concentration Prevalence: M17 Versus M1, M21, and CsA in Transplant Patients

In a study of 11 renal allograft recipients with 177 serial blood samples, M17 was identified as the predominant circulating metabolite, with concentrations ranging from 86 to 2004 ng/mL in patients undergoing serial monitoring [1]. In contrast, M1 and M21 were detected at concentrations only up to 100 ng/mL—more than an order of magnitude lower than the maximum M17 concentration. Furthermore, in 92% (34/37) of patient blood samples, M17 levels exceeded those of the parent drug CsA, rendering accurate measurement by radioimmunoassay problematic [1].

Therapeutic drug monitoring Pharmacokinetics Transplantation

Extrahepatic Metabolism: M17 Formation Rates in Kidney Versus Liver

Using human organ slice cultures, M17 formation was quantified in both kidney and liver tissue, revealing comparable initial metabolic rates [1]. The rate of M17 formation in human kidney slices (3 pmol/hr/mg slice protein) approached that observed in human liver slices (5 pmol/hr/mg slice protein). Notably, M17 metabolism was undetectable in rat or dog kidney slice cultures, highlighting a species-specific metabolic profile [1]. Total CsA metabolism by human kidney slices represented approximately 42% of the rate observed in liver slices.

Drug metabolism Organ-specific biotransformation Nephrotoxicity

Distinct Protein Binding Profile: M17 Binds Both Cyclophilin and 50 kDa Protein

A comparative protein binding analysis of seven purified cyclosporine metabolites revealed that M17 uniquely binds to both cyclophilin and a 50 kDa protein purified from JURKAT cells [1]. In contrast, M1, M13, M21, and M26 bound only to cyclophilin, while M8 and M18 bound only to the 50 kDa protein. CsA, like M17, bound to both proteins. Among the seven metabolites tested, CsA, M1, M17, and M21 were found to be immunosuppressive in the mixed lymphocyte culture (MLC) suppression assay within the concentration range of 0–500 ng/mL [1].

Cyclophilin binding Immunosuppression mechanism Calcineurin pathway

HPLC Retention Time Differentiation for Analytical Method Development

In an isocratic HPLC method validated for therapeutic drug monitoring, M17 elutes with a distinct retention time of 12.9 minutes, enabling clear separation from CsA (8.9 min), M21 (11.0 min), and M1 (16.3 min) [1]. The method achieves a minimum detectable concentration of 10 ng/mL for all analytes and uses UV detection at 212 nm with a CN analytical column maintained at 50°C. This analytical differentiation is essential for laboratories requiring pure reference standards for method calibration and validation.

Analytical chemistry HPLC Therapeutic drug monitoring

Cyclosporin Metabolite M17: Primary Research and Industrial Application Scenarios


Therapeutic Drug Monitoring Assay Development and Cross-Reactivity Studies

M17 is the essential metabolite reference standard for developing and validating cyclosporine immunoassays and HPLC/LC-MS methods due to its high circulating concentrations (86–2004 ng/mL) and its presence at levels exceeding the parent drug in 92% of patient samples [1]. Laboratories must include M17 in cross-reactivity panels to ensure assay specificity and to avoid overestimation of CsA concentrations, which can lead to inappropriate dose adjustments.

Immunopharmacology and Calcineurin Pathway Research

M17 retains significant immunosuppressive activity, inhibiting IL-2 production to the same extent as CsA in mixed lymphocyte culture assays and ranking third in overall potency among six cyclosporine-related compounds [2][3]. Its unique dual-binding profile to both cyclophilin and the 50 kDa protein makes it the preferred metabolite standard for studies investigating cyclophilin-dependent versus cyclophilin-independent mechanisms of immunosuppression [4].

Nephrotoxicity Mechanism and Drug Metabolism Studies

M17 is directly implicated in cyclosporine nephrotoxicity, with elevated M17 blood concentrations observed in psoriatic patients developing nephrotoxicity compared to matched controls, suggesting its utility as a nephrotoxicity marker [5]. Additionally, the comparable rates of M17 formation in human kidney and liver slices (3 vs. 5 pmol/hr/mg protein) support its application in extrahepatic metabolism studies and in vitro nephrotoxicity models using rabbit renal proximal tubular cells [6][7].

Analytical Reference Standard for Metabolite Identification and Quantification

With a defined HPLC retention time of 12.9 minutes under isocratic conditions and a minimum detectable concentration of 10 ng/mL, M17 serves as a critical reference standard for chromatographic method development, system suitability testing, and routine therapeutic drug monitoring in clinical laboratories [8]. Its distinct elution profile enables unambiguous identification in complex biological matrices such as whole blood, bile, and urine.

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